Cas no 39931-88-9 (3,3-(Ethylenedioxy)-5β,10β-epoxyestra-9(11)-en-17-one)

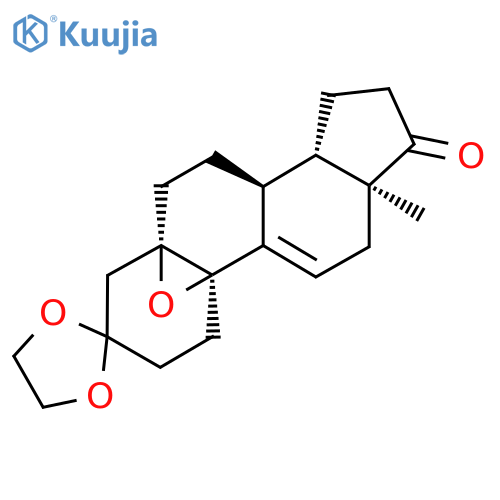

39931-88-9 structure

商品名:3,3-(Ethylenedioxy)-5β,10β-epoxyestra-9(11)-en-17-one

CAS番号:39931-88-9

MF:C20H26O4

メガワット:330.418046474457

CID:5730570

3,3-(Ethylenedioxy)-5β,10β-epoxyestra-9(11)-en-17-one 化学的及び物理的性質

名前と識別子

-

- A-epoxyestra-9(11)-en-17-one

- 39931-88-9

- A,10

- 3,3-(Ethylenedioxy)-5

- SCHEMBL2477157

- 3,3-(Ethylenedioxy)-5β,10β-epoxyestra-9(11)-en-17-one

- Estr-9(11)-ene-3,17-dione, 5,10-epoxy-, cyclic 3-(1,2-ethanediyl acetal), (5α)-

-

- インチ: 1S/C20H26O4/c1-17-6-5-15-13(14(17)2-3-16(17)21)4-7-18-12-19(22-10-11-23-19)8-9-20(15,18)24-18/h5,13-14H,2-4,6-12H2,1H3/t13-,14-,17-,18-,20+/m0/s1

- InChIKey: BAMMJXIMVWLRCU-GYPRTHBGSA-N

- ほほえんだ: O1[C@@]23CC4(CC[C@]12C1=CC[C@]2(C)C(CC[C@H]2[C@@H]1CC3)=O)OCCO4

計算された属性

- せいみつぶんしりょう: 330.18310931g/mol

- どういたいしつりょう: 330.18310931g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 24

- 回転可能化学結合数: 0

- 複雑さ: 663

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 5

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 48.1Ų

じっけんとくせい

- 密度みつど: 1.29±0.1 g/cm3(Predicted)

- ふってん: 499.1±45.0 °C(Predicted)

3,3-(Ethylenedioxy)-5β,10β-epoxyestra-9(11)-en-17-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | E399310-50mg |

3,3-(Ethylenedioxy)-5β,10β-epoxyestra-9(11)-en-17-one |

39931-88-9 | 50mg |

$98.00 | 2023-05-18 | ||

| TRC | E399310-500mg |

3,3-(Ethylenedioxy)-5β,10β-epoxyestra-9(11)-en-17-one |

39931-88-9 | 500mg |

$ 800.00 | 2023-09-07 | ||

| TRC | E399310-100mg |

3,3-(Ethylenedioxy)-5β,10β-epoxyestra-9(11)-en-17-one |

39931-88-9 | 100mg |

$190.00 | 2023-05-18 |

3,3-(Ethylenedioxy)-5β,10β-epoxyestra-9(11)-en-17-one 関連文献

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

39931-88-9 (3,3-(Ethylenedioxy)-5β,10β-epoxyestra-9(11)-en-17-one) 関連製品

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬